BenchChemオンラインストアへようこそ!

Dibenz(a,h)anthracene, 7-nitro-

nitro-PAH carcinogenesis hepatocellular carcinoma neonatal mouse tumorigenicity bioassay

7-Nitrodibenz[a,h]anthracene (7-NDB[a,h]A; CAS 63041-91-8; molecular formula C22H13NO2; MW 323.35) is a mononitro-substituted derivative of the potent IARC Group 2A carcinogen dibenz[a,h]anthracene (DB[a,h]A), bearing a single nitro group at the 7-position of the five-ring polycyclic aromatic hydrocarbon (PAH) framework. X-ray crystallography established that the nitro substituent adopts a nearly perpendicular orientation relative to the aromatic plane (dihedral angle 80.6°), a structural feature that mechanistically distinguishes this compound from both its parent hydrocarbon and from parallel-orientation nitro-PAHs such as 6-nitrochrysene.

Molecular Formula C22H13NO2
Molecular Weight 323.3 g/mol
CAS No. 63041-91-8
Cat. No. B1221063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz(a,h)anthracene, 7-nitro-
CAS63041-91-8
Synonyms7-NDB(a,h)A
7-nitrodibenz(a,h)anthracene
Molecular FormulaC22H13NO2
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3[N+](=O)[O-]
InChIInChI=1S/C22H13NO2/c24-23(25)22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H
InChIKeyZZMDJBHMGFRFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitrodibenz[a,h]anthracene (CAS 63041-91-8): Structural Identity and Comparator Context for Procuring the Correct Nitro-PAH Carcinogenesis Probe


7-Nitrodibenz[a,h]anthracene (7-NDB[a,h]A; CAS 63041-91-8; molecular formula C22H13NO2; MW 323.35) is a mononitro-substituted derivative of the potent IARC Group 2A carcinogen dibenz[a,h]anthracene (DB[a,h]A), bearing a single nitro group at the 7-position of the five-ring polycyclic aromatic hydrocarbon (PAH) framework [1]. X-ray crystallography established that the nitro substituent adopts a nearly perpendicular orientation relative to the aromatic plane (dihedral angle 80.6°), a structural feature that mechanistically distinguishes this compound from both its parent hydrocarbon and from parallel-orientation nitro-PAHs such as 6-nitrochrysene [1][2]. The compound is employed exclusively as a non-human research chemical, primarily as a calibrated reference standard for environmental nitro-PAH analysis and as a mechanistic probe in structure–activity relationship (SAR) studies of nitro-PAH carcinogenesis, where its perpendicular nitro geometry enables hypothesis-driven investigation of orientation-dependent metabolic activation pathways [1][3].

Why Dibenz[a,h]anthracene or 6-Nitrochrysene Cannot Substitute for 7-Nitrodibenz[a,h]anthracene in Carcinogenesis SAR Studies


Generic substitution among nitro-PAH congeners or between a nitro-PAH and its parent hydrocarbon is scientifically unsound because the perpendicular nitro orientation in 7-NDB[a,h]A fundamentally alters both the qualitative metabolic activation pathway and the quantitative tumorigenic potency [1][2]. While the parent DB[a,h]A is activated via bay-region diol-epoxide formation and induces hepatocellular carcinomas in 96% of treated neonatal mice, 7-NDB[a,h]A undergoes exclusive ring-oxidation (trans-3,4- and trans-10,11-dihydrodiol formation in a ~1:3 ratio) with complete resistance to nitroreduction under anaerobic conditions, yielding only 8% carcinoma incidence in the identical bioassay [1]. Conversely, substituting a parallel-orientation nitro-PAH such as 6-nitrochrysene—a potent direct-acting mutagen that induces 100% lung tumor incidence in newborn mice—would introduce a nitroreduction-competent activation pathway and far higher tumorigenicity, directly contradicting the experimental rationale for selecting a perpendicular-orientation probe [2][3]. The specific dihedral angle of 80.6°—measured crystallographically for 7-NDB[a,h]A and distinct from the 85° angle of 9-nitroanthracene—further precludes interpolation of potency or mechanism from even structurally proximate nitro-PAHs [1].

Quantitative Differentiation Evidence for 7-Nitrodibenz[a,h]anthracene (CAS 63041-91-8) Versus Closest Analogs


Hepatocellular Carcinoma Incidence: 12-Fold Reduction Versus Parent DB[a,h]A in the Standard Neonatal Mouse Bioassay

In the definitive head-to-head neonatal B6C3F1 mouse tumorigenicity bioassay conducted by Fu et al. (1998), 7-NDB[a,h]A induced hepatocellular carcinomas in only 8% (2/24) of treated animals, compared with 96% (22/23) for the parent compound DB[a,h]A—a 12-fold reduction in malignant liver tumor incidence (P < 0.0001) [1]. The liver tumor rate (animals bearing any hepatic neoplasm) was 50% (12/24) for 7-NDB[a,h]A versus 100% (23/23) for DB[a,h]A (P = 0.0001), with 7-NDB[a,h]A-treated mice averaging 1.5 liver tumors per tumor-bearing mouse compared with uncountably multiple confluent tumors in DB[a,h]A-treated mice [1]. Both compounds were administered at identical total doses (400 nmol in 35 µL DMSO per mouse, split across three intraperitoneal injections on days 1, 8, and 15 postpartum), and tumor incidence was scored at 12 months of age [1]. The DMSO vehicle control produced 8% adenomas and 4% carcinomas, against which the 7-NDB[a,h]A carcinoma incidence of 8% was not statistically significant, indicating that 7-nitro substitution largely abrogates the malignant transformation potency of the dibenz[a,h]anthracene scaffold [1].

nitro-PAH carcinogenesis hepatocellular carcinoma neonatal mouse tumorigenicity bioassay structure–tumorigenicity relationship

Ras Protooncogene Mutation Frequency: 100% vs 44% in Liver Tumors from DB[a,h]A Versus 7-NDB[a,h]A

Fu et al. (2002) performed protooncogene mutation analysis on liver tumors induced by DB[a,h]A and 7-NDB[a,h]A in the identical neonatal B6C3F1 mouse model [1]. DB[a,h]A-induced liver tumors exhibited a 100% (23/23) frequency of ras protooncogene mutations, with 83% (19/23) occurring as GGC→CGC transversions at the first base of K-ras codon 13, and the remaining 17% (4/23) at the second base of H-ras codon 61 [1]. In striking contrast, only 44% (4/9) of 7-NDB[a,h]A-induced liver tumors carried ras mutations, distributed evenly between K-ras codon 13 (2/9) and H-ras codon 61 (2/9) [1]. This 56-percentage-point reduction in ras mutation frequency, coupled with the altered mutational spectrum, demonstrates that the perpendicular nitro substituent fundamentally changes the DNA damage pattern and the molecular etiology of the resulting tumors [1].

ras protooncogene mutational signature K-ras codon 13 chemical carcinogenesis mechanism

Nitro Group Orientation (80.6° Dihedral Angle) Predicts Absence of Direct-Acting Mutagenicity: Class-Level Evidence from Jung et al. (1991)

X-ray crystallographic determination of 7-NDB[a,h]A revealed a dihedral angle of 80.6° between the nitro group and the aromatic plane, classifying it structurally among perpendicular-orientation nitro-PAHs [1]. According to the systematic structure–activity analysis of Jung et al. (1991), which examined a series of structurally related nitro-PAHs ranging from two to five aromatic rings, nitro-PAHs with a perpendicular nitro orientation consistently exhibit either very weak or no direct-acting mutagenicity in Salmonella typhimurium strains TA98 and TA100 [2]. This stands in mechanistic contrast to parallel-orientation nitro-PAHs such as 6-nitrochrysene (a potent direct-acting mutagen and 100% lung tumor inducer in newborn mice at total doses as low as 38.5 µg/mouse), and to 1-nitropyrene, which is nitroreduced by intestinal microflora to mutagenic amino derivatives [2][3]. The Jung et al. study further established that perpendicular-orientation nitro-PAHs always possess a higher (more negative) first half-wave reduction potential than their parallel-orientation isomers, providing an electrochemical basis for the reduced direct-acting mutagenicity [2]. Specifically, the 80.6° angle of 7-NDB[a,h]A—similar to the 85° angle of the weakly mutagenic 9-nitroanthracene (E1/2 = −0.84 V)—places this compound in the low-direct-acting-mutagenicity class [1][2].

nitro-PAH orientation direct-acting mutagenicity Ames test half-wave reduction potential SAR

Lung Tumor Induction: 10-Fold Difference in Bronchiolar-Alveolar Adenoma Incidence Between DB[a,h]A and 7-NDB[a,h]A

In the same Fu et al. (1998) neonatal mouse bioassay, DB[a,h]A induced bronchiolar-alveolar adenomas in 43% (10/23) of treated mice, which was significantly different from both the DMSO control (0/24; P = 0.0002) and the 7-NDB[a,h]A-treated group (4%, 1/24; P = 0.0018) [1]. The single lung adenoma observed in the 7-NDB[a,h]A group was not statistically distinguishable from the zero incidence in DMSO controls, indicating that 7-nitro substitution effectively eliminates the pulmonary carcinogenicity of the parent hydrocarbon scaffold [1]. Lung adenocarcinoma occurred in 4% (1/23) of DB[a,h]A-treated mice and was absent in both 7-NDB[a,h]A and DMSO groups [1]. This tissue-specific attenuation of carcinogenicity contrasts with the behavior of other nitro-PAHs such as 6-nitrochrysene, which induces 100% lung tumor incidence with a 150-fold increase in tumor multiplicity over controls even at low doses, and highlights the unique organotropism profile of 7-NDB[a,h]A [1][2].

pulmonary carcinogenesis bronchiolar-alveolar adenoma nitro-PAH tissue tropism neonatal mouse bioassay

Metabolic Activation Pathway: Exclusive Ring-Oxidation with Complete Resistance to Nitroreduction Under Anaerobic Conditions

Incubation of 7-NDB[a,h]A with liver microsomes from 15-day-old male B6C3F1 neonatal mice under aerobic conditions yielded two predominant metabolites: 7-NDB[a,h]A trans-3,4-dihydrodiol and 7-NDB[a,h]A trans-10,11-dihydrodiol, formed in an approximate ratio of 1:3 [1]. Critically, under anaerobic (hypoxic) incubation conditions, no metabolism of 7-NDB[a,h]A was detected whatsoever, demonstrating complete resistance to nitroreduction—the reductive pathway that constitutes the primary activation route for many other nitro-PAHs including 1-nitropyrene, 6-nitrochrysene, and 2-nitrofluorene, all of which are reduced by intestinal microflora and/or hepatic nitroreductases to mutagenic N-hydroxyarylamine intermediates [1][2]. The exclusive reliance on oxidative (P450-mediated) ring-epoxidation/dihydrodiol formation, with subsequent conversion to anti-diol-epoxides that form DNA adducts, establishes 7-NDB[a,h]A as a mechanistically distinct tool compound for studying nitro-PAH activation in the absence of a confounding nitroreduction component [1]. This metabolic profile is consistent with the class-level prediction that perpendicular-orientation nitro-PAHs resist enzymatic nitroreduction due to steric and electronic decoupling of the nitro group from the aromatic π-system [1][3].

nitro-PAH metabolism nitroreduction ring-oxidation cytochrome P450 dihydrodiol metabolites

Regulatory Carcinogen Classification: IARC Group 2A (DB[a,h]A) Versus Unclassified Status (7-NDB[a,h]A) According to WHO EHC 229

The parent hydrocarbon DB[a,h]A is classified by the International Agency for Research on Cancer (IARC) as Group 2A—'probably carcinogenic to humans'—based on sufficient evidence of carcinogenicity in experimental animals [1]. In contrast, the WHO Environmental Health Criteria (EHC) 229 monograph on Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (2003) explicitly listed 7-nitrodibenz[a,h]anthracene among the nitro-PAHs for which 'not enough data were available with which to evaluate their carcinogenicity in experimental animals' for formal IARC classification, alongside 6-nitrobenzo[a]pyrene, 3,6-dinitrobenzo[a]pyrene, and 3-nitroperylene [2]. This regulatory asymmetry—despite the demonstrated, albeit attenuated, tumorigenicity of 7-NDB[a,h]A in the Fu et al. (1998) neonatal mouse study—means that the compound occupies a distinct niche in hazard-ranking research: it provides a carcinogen with a quantified, reproducible, yet substantially lower tumorigenic potency than its Group 2A parent, making it a valuable intermediate-point reference in carcinogen potency ranking schemes and in the validation of in vitro-to-in vivo extrapolation models [1][2].

IARC classification carcinogen ranking nitro-PAH hazard assessment regulatory toxicology

Optimal Scientific Application Scenarios for 7-Nitrodibenz[a,h]anthracene (CAS 63041-91-8) Based on Quantitative Differentiation Evidence


Nitro-PAH Structure–Carcinogenicity Relationship Studies Requiring an Attenuated-Potency Reference Compound

In SAR study designs that systematically compare the tumorigenic potency of a parent PAH, its nitro-derivative, and other structural analogs, 7-NDB[a,h]A provides the critical intermediate-potency data point. The Fu et al. (1998) neonatal mouse bioassay established that 7-NDB[a,h]A induces 50% hepatocellular adenomas and only 8% carcinomas, compared with 78% adenomas and 96% carcinomas for DB[a,h]A at identical dosing (400 nmol total, split i.p. in B6C3F1 neonates) [1]. This allows construction of a three-point potency scale—DMSO control (8% adenomas, 4% carcinomas), 7-NDB[a,h]A (50% adenomas, 8% carcinomas), DB[a,h]A (78% adenomas, 96% carcinomas)—that enables quantitative structure–activity modeling of the impact of 7-nitro substitution on both tumor incidence and malignant progression within a single experimental framework [1].

Mechanistic Studies of Nitroreduction-Independent Nitro-PAH Activation Pathways

The complete resistance of 7-NDB[a,h]A to nitroreduction under anaerobic conditions—with zero detectable metabolism by 15-day-old B6C3F1 mouse liver microsomes in hypoxic incubations—makes it the preferred probe compound for isolating the oxidative (ring-epoxidation/dihydrodiol) activation pathway from the confounding nitroreduction pathway [1]. Researchers studying the relative contribution of P450-mediated ring-oxidation versus nitroreductase-mediated nitroreduction to nitro-PAH genotoxicity can use 7-NDB[a,h]A as a 'nitroreduction-null' positive control, in contrast to nitroreduction-competent compounds like 1-nitropyrene or 6-nitrochrysene [2]. The established metabolite ratio (~1:3 trans-3,4-dihydrodiol to trans-10,11-dihydrodiol) and the availability of synthetic DNA adduct standards derived from both dihydrodiols further enable quantitative dosimetry of oxidative metabolism-derived DNA damage [1].

Protooncogene Mutational Signature Analysis in Chemical Carcinogenesis

The Fu et al. (2002) finding that 7-NDB[a,h]A-induced liver tumors carry ras mutations in only 44% of cases (versus 100% for DB[a,h]A), with a fundamentally altered distribution between K-ras and H-ras loci, positions this compound as an essential tool for dissecting how nitroaromatic substitution alters the molecular etiology of chemically induced tumors [1]. Laboratories investigating the relationship between carcinogen structure, DNA adduct spectrum, and resulting mutational signature can employ 7-NDB[a,h]A alongside DB[a,h]A to generate paired tumor sets from the same mouse strain under identical dosing conditions, enabling direct comparison of ras-dependent versus ras-independent hepatocarcinogenesis mechanisms driven by a single structural modification [1].

Environmental Nitro-PAH Analytical Reference Standard for HPLC and GC-MS Method Validation

7-NDB[a,h]A serves as a certified analytical reference standard (available as 100 µg/mL in toluene or as neat 10 mg crystalline solid from specialty suppliers) for the identification and quantification of nitro-PAHs in environmental matrices such as ambient air particulate matter, combustion emissions, and contaminated soils [1][2]. Its well-characterized chromatographic behavior—including defined reversed-phase HPLC retention and distinctive UV-vis absorption spectrum —enables its use as a retention-time and spectral marker for the five-ring nitrodibenzanthracene isomer class in complex environmental extracts [2]. The compound's perpendicular nitro orientation and resulting distinct mass spectrometric fragmentation pattern differentiate it from isomeric nitrodibenzanthracenes (e.g., 5-nitrodibenz[a,h]anthracene), allowing unambiguous isomer assignment in isomer-specific environmental monitoring studies [2].

Quote Request

Request a Quote for Dibenz(a,h)anthracene, 7-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.